1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396875-02-7
VCID: VC6075243
InChI: InChI=1S/C14H16N2O4/c1-9(17)16-6-11(7-16)14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,11H,5-8H2,1H3,(H,15,18)
SMILES: CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Molecular Formula: C14H16N2O4
Molecular Weight: 276.292

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide

CAS No.: 1396875-02-7

Cat. No.: VC6075243

Molecular Formula: C14H16N2O4

Molecular Weight: 276.292

* For research use only. Not for human or veterinary use.

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide - 1396875-02-7

Specification

CAS No. 1396875-02-7
Molecular Formula C14H16N2O4
Molecular Weight 276.292
IUPAC Name 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)azetidine-3-carboxamide
Standard InChI InChI=1S/C14H16N2O4/c1-9(17)16-6-11(7-16)14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,11H,5-8H2,1H3,(H,15,18)
Standard InChI Key VCHVYLQYVWNKTP-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

1-Acetyl-N-(benzo[d] dioxol-5-ylmethyl)azetidine-3-carboxamide has the molecular formula C₁₄H₁₆N₂O₄ and a molecular weight of 276.292 g/mol. The IUPAC name systematically describes its architecture: a four-membered azetidine ring substituted at the 3-position with a carboxamide group, which is further functionalized with a benzo[d] dioxol-5-ylmethyl moiety. The N-acetyl group at the 1-position of the azetidine ring completes the structure.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1396875-02-7
Molecular FormulaC₁₄H₁₆N₂O₄
Molecular Weight276.292 g/mol
SMILESCC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3
InChI KeyVCHVYLQYVWNKTP-UHFFFAOYSA-N

Structural Motifs and Pharmacophoric Relevance

The compound integrates three critical structural elements:

  • Azetidine Ring: A saturated four-membered nitrogen-containing heterocycle known for conformational rigidity, which enhances binding affinity to biological targets.

  • Benzo[d] dioxole: A methylenedioxy-substituted aromatic system frequently associated with neurotransmitter modulation and cytochrome P450 inhibition .

  • Acetyl-Carboxamide Linkage: Provides hydrogen-bonding capacity and metabolic stability, common in protease inhibitors and GPCR-targeted therapeutics.

The benzo[d] dioxole moiety, in particular, is structurally analogous to safrole and myristicin, compounds with documented activity in the central nervous system . This suggests potential neuropharmacological applications, though direct evidence for 1-acetyl-N-(benzo[d] dioxol-5-ylmethyl)azetidine-3-carboxamide remains speculative.

Synthetic Pathways and Methodological Considerations

PropertyValue
CAS No.2620-50-0
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
SMILESNCC1=CC=C(OCO2)C2=C1
Solubility3.69 mg/mL in water

This amine precursor has been utilized in synthesizing bioactive analogs, such as thienopyrimidines and quinazolines, via nucleophilic substitution reactions . For example, its reaction with 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine in dichloromethane and triethylamine yielded neuroactive intermediates .

Biological Activity and Mechanistic Hypotheses

Metabolic and Toxicity Profiles

Research Gaps and Future Directions

Priority Investigations

  • Synthesis Optimization:

    • Develop scalable routes using flow chemistry or enzymatic catalysis to improve yield.

  • Target Identification:

    • High-throughput screening against GPCRs, kinases, and ion channels.

  • ADMET Profiling:

    • Assess cytochrome P450 inhibition, hepatotoxicity, and plasma protein binding.

Comparative Analysis with Analogues

Table 3: Structural and Functional Analogues

CompoundTargetActivity
PiperonylamineMAO-AAntidepressant
4-(3,4-Methylenedioxybenzyl)aminoquinazolineEGFR KinaseAnticancer

Such comparisons highlight opportunities for repurposing this compound in oncology or neurodegeneration research.

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